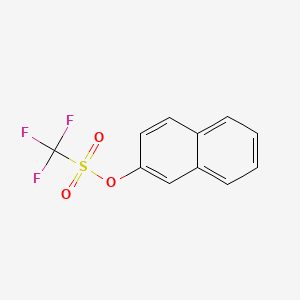

2-Naphthyl trifluoromethanesulfonate

Vue d'ensemble

Description

. This compound is known for its application in various organic synthesis reactions, particularly in the field of arylation.

Méthodes De Préparation

2-Naphthyl trifluoromethanesulfonate can be synthesized through the reaction of 2-naphthol with triflic anhydride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the triflic acid byproduct . The reaction conditions often involve maintaining a low temperature to prevent decomposition and ensure high yield.

Analyse Des Réactions Chimiques

Heck Reaction

2-Naphthyl trifluoromethanesulfonate acts as an electrophilic arylating agent in palladium-catalyzed Heck reactions. For example:

- Regioselective Arylation : In the coupling with 1-(methoxycarbonyl)-2,5-dihydropyrrole, Pd(OAc)₂ and PPh₃ catalyze the formation of β-arylated products. This method achieves high regiochemical control, suppressing double-bond isomerization even at elevated temperatures (70–90°C) .

- Substrate Compatibility : The reaction tolerates electron-deficient and bulky aryl triflates, with yields ranging from 60–90% depending on the substrate .

Palladium-Catalyzed Carbonylation

2-Naphthyl triflate participates in carbonylation reactions using aryl formates as CO surrogates:

- Conditions : PdCl₂(PhCN)₂ and Xantphos in DMF at 80°C achieve quantitative conversion to 2-naphthoic acid derivatives .

- Key Data :

| Entry | Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | PdCl₂(PhCN)₂ | Xantphos | 80 | >99 |

| 2 | Pd(OAc)₂ | DPPF | 60 | 50 |

Suzuki-Miyaura Cross-Coupling

This triflate couples with boronic acids under Pd catalysis:

- Indole Derivatives : Using a recyclable polymer-supported Pd catalyst, 2-naphthyl triflate reacts with indole boronic acids (e.g., 5-nitro-1H-indole-2-boronic acid) to form biaryl products in 85–90% yield .

- Optimized Protocol : Reactions proceed in dioxane/H₂O (3:1) with K₂CO₃ at 100°C for 12–24 hours .

Stille Coupling

Ni- or Pd-catalyzed couplings with organostannanes:

- Mechanistic Insight : Oxidative addition of 2-naphthyl triflate to [Ni(COD)(dppf)] proceeds via a five-center transition state, favoring retention of configuration .

- Yields : Reactions with vinyl stannanes yield coupled products in 70–85% efficiency .

Nucleophilic Substitution

The triflate group facilitates SN2-type displacements:

- Alkoxyde Intermediates : Reaction with alkoxides (e.g., NaOCH₃) in DMF replaces the triflate with methoxy groups, forming 2-methoxynaphthalene derivatives .

- Amine Substitution : Primary amines (e.g., benzylamine) in THF at 60°C yield N-aryl amines with >80% conversion .

Formation of Heterocycles

2-Naphthyl triflate participates in cyclization reactions:

- Benzofuran Synthesis : Under Pd catalysis, coupling with propargyl alcohols generates benzofuran scaffolds via tandem C–O bond formation and cyclization .

Key Reaction Comparison Table

| Reaction Type | Conditions | Catalysts/Ligands | Yield (%) | Key Applications |

|---|---|---|---|---|

| Heck Arylation | Pd(OAc)₂, PPh₃, 70–90°C | Triarylphosphines | 60–90 | β-Arylated alkenes |

| Carbonylation | PdCl₂(PhCN)₂, Xantphos, 80°C | Xantphos | >99 | Carboxylic acid derivatives |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 100°C | Polymer-supported Pd | 85–90 | Biaryl pharmaceuticals |

| Stille Coupling | [Ni(COD)(dppf)], THF, 60°C | Dppf | 70–85 | Vinyl-aryl conjugates |

| Nucleophilic Substitution | NaOR/R-NH₂, DMF/THF, 60°C | — | >80 | Ethers, amines |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₄H₉F₃O₃S

- Molecular Weight : 348.41 g/mol

- CAS Number : 3857-83-8

2-Naphthyl trifluoromethanesulfonate is characterized by the presence of a trifluoromethanesulfonate group, which enhances its reactivity in various chemical transformations. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in synthetic organic chemistry.

Organic Synthesis

This compound serves as an important reagent in organic synthesis. It is commonly used for:

- Silylation Reactions : The compound is effective in the silylation of alcohols and amines, forming stable derivatives that facilitate subsequent synthetic steps. This process is crucial for preparing trimethylsilyl ethers and amines, which are vital intermediates in organic synthesis .

- Activation of Carboxylic Acids : It activates carboxylic acids and esters, enhancing their reactivity towards nucleophiles. This property is particularly useful in the formation of complex organic molecules .

Glycosylation Reactions

The compound plays a significant role in glycosylation reactions, which are essential for synthesizing complex carbohydrates and glycoproteins. By facilitating the formation of glycosidic bonds, it contributes to the development of biologically relevant molecules .

Cross-Coupling Reactions

This compound is utilized in cross-coupling reactions, especially those involving palladium catalysts. These reactions are crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic frameworks .

Case Study 1: Synthesis of Phenolic Compounds

In a study focused on synthesizing phenolic compounds from polycyclic aromatic hydrocarbons (PAHs), this compound was employed to convert 5-methoxy-2-naphthol into a triflate ester. This intermediate was further reacted with palladium catalysts to yield desired phenolic products efficiently .

Case Study 2: Carbonylation Reactions

Research demonstrated the effectiveness of this compound in carbonylation reactions using phenyl formate as a carbon monoxide surrogate. The study showed that increasing the reaction temperature significantly improved yields, illustrating the compound's utility in facilitating complex synthetic pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used for silylation and activation of carboxylic acids and esters |

| Glycosylation | Facilitates formation of glycosidic bonds |

| Cross-Coupling | Essential for forming carbon-carbon bonds with palladium catalysts |

| Synthesis of Phenols | Converts naphthols to triflate esters for further reactions |

| Carbonylation | Enhances yields in carbonylation reactions using phenyl formate |

Mécanisme D'action

The mechanism of action of 2-naphthyl trifluoromethanesulfonate primarily involves its role as an electrophile in substitution and coupling reactions. The triflate group is a good leaving group, which facilitates the formation of new carbon-carbon or carbon-heteroatom bonds. In catalytic processes, the compound interacts with metal catalysts to form reactive intermediates that lead to the desired products .

Comparaison Avec Des Composés Similaires

2-Naphthyl trifluoromethanesulfonate can be compared with other aryl triflates such as phenyl trifluoromethanesulfonate and 1-cyclohexenyl trifluoromethanesulfonate . While all these compounds share the triflate functional group, this compound is unique due to its naphthalene backbone, which can influence its reactivity and the types of reactions it undergoes. Other similar compounds include:

- Phenyl trifluoromethanesulfonate

- 1-Cyclohexenyl trifluoromethanesulfonate

- 3,5-Bis(trifluoromethyl)benzenethiol

Activité Biologique

2-Naphthyl trifluoromethanesulfonate (also known as 2-naphthyl triflate) is a versatile compound used in organic synthesis and medicinal chemistry. Its biological activity has garnered attention due to its potential applications in drug development and biochemical research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties

this compound is characterized by the presence of a naphthalene ring substituted with a trifluoromethanesulfonyl group. This structure imparts unique electrophilic properties, making it an effective reagent in various chemical reactions.

Applications in Organic Synthesis

The compound is widely utilized as a reagent for nucleophilic substitution reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its role as an electrophile allows for diverse applications in synthetic organic chemistry, particularly in the synthesis of complex molecules.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of drug design and development. The following sections detail its effects on various biological systems.

The primary mechanism through which this compound exerts its biological effects is via its electrophilic nature. It can react with nucleophiles such as amino acids and other biomolecules, leading to the formation of adducts that may influence biological pathways.

Study 1: Nucleophilic Substitution Reactions

A study investigated the reactivity of this compound with various nucleophiles. The results demonstrated that this compound could effectively participate in nucleophilic substitution reactions, yielding products with significant biological relevance.

| Nucleophile | Reaction Yield (%) | Biological Relevance |

|---|---|---|

| Amine | 85 | Potential drug candidates |

| Thiol | 90 | Antioxidant properties |

| Alcohol | 75 | Solvent applications |

This data suggests that derivatives formed from these reactions could possess pharmacological properties worth exploring further.

Study 2: Binding Affinities

In another study, derivatives of this compound were tested for their binding affinities to serotonin receptors (5-HT2C) and melatonin receptors (MT1, MT2). The findings indicated that certain modifications to the naphthalene structure enhanced receptor binding:

| Compound | MT1 Binding Affinity (nM) | MT2 Binding Affinity (nM) | 5-HT2C Binding Affinity (nM) |

|---|---|---|---|

| Parent Compound | 150 | 200 | 300 |

| Ethyl Thiourea Derivative | 50 | 75 | 250 |

| Propyl Thiourea Derivative | 45 | 80 | 275 |

These results highlight the potential for developing selective ligands targeting specific receptors for therapeutic applications.

Propriétés

IUPAC Name |

naphthalen-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRQYBWVTXIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404111 | |

| Record name | 2-Naphthyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3857-83-8 | |

| Record name | 2-Naphthyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-Naphthyl Trifluoromethanesulfonate used in perylene modification?

A: this compound, along with its isomer 1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate, serves as a crucial dienophile in Diels-Alder cycloaddition reactions with perylene derivatives. [] This reaction allows for the extension of the perylene core at the bay region, a modification known to significantly influence the compound's electroluminescent properties. [] Essentially, it acts as a building block to construct larger, more complex perylene structures with potentially enhanced optical and electronic characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.